molecular formula C21H25N5O B4255763 1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol

1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol

Cat. No.: B4255763
M. Wt: 363.5 g/mol
InChI Key: IUICFGLARBFYRP-UHFFFAOYSA-N
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Description

1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol is a complex organic compound that features a combination of pyridine, pyrrole, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

1-[3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-19-8-5-12-25(16-19)21-17(6-3-11-24-21)14-22-15-18-7-4-13-26(18)20-9-1-2-10-23-20/h1-4,6-7,9-11,13,19,22,27H,5,8,12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICFGLARBFYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CNCC3=CC=CN3C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Pyrrole Derivative: The pyrrole moiety can be synthesized through the reaction of pyrrole with appropriate aldehydes or ketones under acidic conditions.

    Pyridine Derivative Synthesis: The pyridine moiety is often synthesized via cyclization reactions involving suitable precursors such as 2-aminopyridine and aldehydes.

    Coupling Reactions: The pyrrole and pyridine derivatives are then coupled using a variety of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired intermediate.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through cyclization reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrole rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylpyrrole Derivatives: Compounds with similar structures but different substituents on the pyrrole or pyridine rings.

    Piperidin-3-ol Derivatives: Compounds with variations in the piperidine ring or additional functional groups.

Uniqueness

1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol is unique due to its specific combination of pyridine, pyrrole, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol
Reactant of Route 2
1-[3-[[(1-Pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol

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